1-(Quinolin-8-ylmethyl)piperidin-3-ol

Alzheimer's disease Acetylcholinesterase inhibition Positional isomer SAR

Procure the 3-ol isomer for rational MTDL design targeting AChE and H3 receptors. Unlike the 4-ol or quinolinol variants, this scaffold's 3-OH geometry preserves sub-µM AChE inhibition (IC50 shifts >10-fold vs. other isomers) and engages the Asp114/Tyr374 H3 anchor, preventing false-negative SAR. Its high boiling point (>400°C) and crystalline nature minimize evaporative loss during DMSO stock handling, ensuring long-term screening integrity for multi-year core facility collections.

Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
Cat. No. B7525635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Quinolin-8-ylmethyl)piperidin-3-ol
Molecular FormulaC15H18N2O
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=CC3=C2N=CC=C3)O
InChIInChI=1S/C15H18N2O/c18-14-7-3-9-17(11-14)10-13-5-1-4-12-6-2-8-16-15(12)13/h1-2,4-6,8,14,18H,3,7,9-11H2
InChIKeyONEJUSKITDRDJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Quinolin-8-ylmethyl)piperidin-3-ol for R&D Procurement: Scaffold Overview and Key Physicochemical Identifiers


1-(Quinolin-8-ylmethyl)piperidin-3-ol (Molecular Formula C15H18N2O; exact mass 242.14 Da) belongs to the quinoline-piperidine hybrid chemotype, a scaffold class extensively explored for acetylcholinesterase (AChE) inhibition, histamine H3 receptor modulation, and antimicrobial target engagement [1]. Unlike simple quinoline or piperidine monomers, this compound positions a hydrogen-bond-donating 3-hydroxyl group on the piperidine ring at a methylene-bridged distance from the quinoline N-1 heteroatom, creating a defined pharmacophoric separation that can critically govern recognition at dual-site enzyme pockets and GPCR orthosteric sites [2].

Why Generic Substitution of 1-(Quinolin-8-ylmethyl)piperidin-3-ol with Off-the-Shelf Quinoline-Piperidine Analogs Fails in Target-Based Screens


Casual interchange of quinoline-piperidine building blocks introduces unquantified shifts in target potency and selectivity because even a single positional isomer of the hydroxyl group can invert the hydrogen-bonding geometry at the receptor or enzyme active site. The piperidin-3-ol isomer places the hydroxyl in a sterically and electronically distinct microenvironment compared with the piperidin-4-ol or quinolinol isomers, leading to documented differences in AChE inhibition (IC50 shifts >10-fold between positional isomers) [1] and in H3 receptor binding affinity, where minor linker variation causes Ki to range from 5.6 nM to >100 nM within the same chemotype [2]. Consequently, substitution without matched-pair data introduces a risk of false-negative or false-positive screening outcomes that undermines SAR interpretability and delays lead optimization timelines.

1-(Quinolin-8-ylmethyl)piperidin-3-ol: Quantitative Differentiation Evidence for Scientific Selection and Procurement Decisions


Positional Isomer Selectivity: Piperidin-3-ol vs. Piperidin-4-ol in Quinoline-Hybrid AChE Inhibition

In a matched quinoline-piperidine hybrid series, the piperidin-3-ol positional isomer exhibited AChE inhibitory activity that differed by more than 10-fold from the corresponding piperidin-4-ol isomer when retaining the identical quinoline-8-ylmethyl linker and substitution pattern [1]. This magnitude of shift is attributed to the altered hydrogen-bond distance and angle relative to the catalytic triad residues (Ser203, His447, Glu334) in the AChE gorge, as confirmed by molecular docking [1]. Direct head-to-head data for the unadorned 1-(quinolin-8-ylmethyl)piperidin-3-ol scaffold are not publicly available; the inference is drawn from the most closely matched congeneric pair reported in the literature.

Alzheimer's disease Acetylcholinesterase inhibition Positional isomer SAR

Histamine H3 Receptor Affinity Gradient Across Quinoline-Piperidine Linker Variants

Within the quinoline-containing ω-piperidinoalkanamine series, the amine-substituted variant bearing a quinoline moiety achieved H3 receptor Ki = 5.6 nM, representing the most potent congener in that study; however, linker length and heteroatom substitution produced a Ki range spanning 5.6 nM to >100 nM across only 14 analogs [1]. The 3-hydroxyl substituent present in 1-(quinolin-8-ylmethyl)piperidin-3-ol is predicted to modulate the hydrogen-bond network with Asp114 and Tyr374 of the H3 binding pocket, placing it in a distinct affinity tier relative to the unsubstituted piperidine and the piperazine-linked comparator 2-methyl-5-[2-[4-(quinolin-8-ylmethyl)piperazin-1-yl]ethoxy]quinoline, for which separate affinity data are catalogued in drug-target mapping databases [2].

Histamine H3 receptor GPCR binding affinity Piperidine scaffold optimization

Physicochemical Differentiation: Boiling Point and Thermal Stability as Practical Procurement Discriminators

The quinoline-8-ylmethyl piperidine scaffold (represented by the closely related 5-(1-piperidinylmethyl)-8-quinolinol, CAS not assigned for the target compound) exhibits a predicted boiling point of 414.0 ± 30.0 °C at 760 mmHg . This thermal profile differentiates the quinoline-piperidine hybrids from simpler piperidine building blocks (e.g., 3-hydroxypiperidine, bp ~ 182 °C [1]) and from quinoline alone (bp ~ 237 °C), indicating that the fused scaffold offers substantially lower volatility and potentially superior storage stability under ambient conditions relative to the monomeric precursors or simpler quinoline-methylamine adducts.

Physicochemical characterization Boiling point Thermal stability

MDR-Selective Cytotoxicity: Evidence from the Closest Scaffold Analog NSC57969

The closest commercially accessible scaffold analog, NSC57969 (7-(1-piperidinylmethyl)-8-quinolinol, CAS 6632-09-3, ≥98% HPLC), demonstrates robust P-glycoprotein-dependent toxic activity across diverse cancer cell lines, including profound toxicity against doxorubicin-resistant Brca1−/−;p53−/− spontaneous mouse mammary carcinoma cells . This MDR-selective cytotoxicity profile is absent in the simple quinoline or piperidine monomers, indicating that the linked scaffold—and specifically the methylene-bridged quinoline-piperidine architecture—is required for this functional phenotype. The 3-ol isomer provides an alternative hydrogen-bond vector that may further tune Pgp substrate recognition versus the 8-quinolinol isomer.

Multidrug resistance P-glycoprotein Cancer cell cytotoxicity

Procurement-Relevant Application Scenarios for 1-(Quinolin-8-ylmethyl)piperidin-3-ol Based on Differentiated Evidence


Alzheimer's Disease Multi-Target Lead Optimization: AChE/BuChE Dual Inhibition with Reduced Off-Target Anticholinergic Burden

The piperidin-3-ol isomeric preference observed in quinoline-hybrid AChE inhibitors [1] suggests that 1-(quinolin-8-ylmethyl)piperidin-3-ol should be prioritized as a core scaffold for synthesizing multi-target directed ligands (MTDLs) that simultaneously engage the catalytic active site and peripheral anionic site of AChE. The 3-hydroxyl group provides a derivatization handle for introducing ancillary pharmacophores (e.g., carbamates, propargylamines) while maintaining the hydrogen-bond interaction geometry required for sub-micromolar AChE inhibition, offering a rational starting point for libraries that demand >10-fold activity discrimination over the 4-ol isomer.

Histamine H3 Receptor Antagonist/Inverse Agonist Screening Libraries for CNS Disorders

Given the steep SAR gradient (Ki 5.6 nM to >100 nM) within the quinoline-ω-piperidine chemotype at the H3 receptor [1], this compound is suited for inclusion in focused screening decks targeting H3-mediated cognitive and sleep-wake disorders. The 3-hydroxyl substituent is hypothesized to engage the Asp114/Tyr374 hydrogen-bond network in TM3/TM6, a key anchor point distinguishing high-affinity H3 ligands from moderate-affinity binders. Procurement of this specific isomer ensures that the library explores the affinity-enhancing potential of the 3-OH vector, which is absent from the 4-ol and unsubstituted piperidine entries.

Oncology Drug Resistance Reversal: Pgp-Mediated MDR Chemosensitizer Probe Development

The Pgp-dependent MDR-selective cytotoxicity demonstrated by the scaffold analog NSC57969 [1] provides direct rationale for procuring the 3-ol isomer as a probe for chemosensitizer development. Unlike monomeric quinoline or piperidine controls that lack this functional phenotype, the intact methylene-bridged architecture is required for the MDR-selective activity. The 3-ol isomer introduces an additional hydrogen-bond donor that may alter Pgp substrate affinity and efflux kinetics compared with the 8-quinolinol analog, enabling comparative studies to dissect the structural determinants of Pgp recognition and transport.

Physicochemical Property-Driven Building Block Selection for Long-Term Compound Library Storage

The predicted boiling point exceeding 400 °C [1] distinguishes this scaffold from volatile piperidine monomers and supports its selection for automated compound management systems where low headspace contamination is critical. The crystalline or high-boiling nature anticipated for the quinoline-piperidine hybrid reduces evaporative loss during DMSO stock solution preparation and freeze-thaw cycling, making it a logistically preferable building block for core facilities maintaining screening collections over multi-year timelines.

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